molecular formula C22H22O7 B1631937 Schisanlignone D CAS No. 144606-84-8

Schisanlignone D

Cat. No. B1631937
M. Wt: 398.4 g/mol
InChI Key: ZPDDZABRYUKCAW-GHMZBOCLSA-N
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Description

Schisanlignone D is a chemical component of Schisandra viridis a. c. sm . It has a molecular weight of 398.41 and its formula is C22H22O7 .


Molecular Structure Analysis

The molecular structure of Schisanlignone D is represented by the SMILES string: O=C1C2=C (C3=C (C4=C (C=C3CC (C1C)C)OCO4)OC)C (OC)=C5OCOC5=C2 . This representation provides a way to visualize the molecule’s structure.


Physical And Chemical Properties Analysis

Schisanlignone D has a molecular weight of 398.41 and its formula is C22H22O7 . It’s recommended to store the product under the conditions specified in the Certificate of Analysis .

Scientific Research Applications

Schisanlignone D :

  • Scientific Field : Pharmacology and Biochemistry .
  • Application Summary : Schisanlignone D is a useful research chemical for a range of applications. This product can be used in content analysis, pharmacological experiments, activity screening, etc .
  • Results or Outcomes : The specific results or outcomes of using Schisanlignone D are not provided in the source .

Schisantherin A :

  • Scientific Field : Pharmacology and Traditional Chinese Medicine .
  • Application Summary : Schisantherin A (Sch A) is a dibenzocyclooctadiene lignan monomer isolated from the fruit of Schisandra chinensis (Turcz.) Baill. ( S. chinensis ). It has a wide range of pharmacological effects, including anti-Parkinson and anti-inflammatory effects, ability to protect the liver, protect against ischemia-reperfusion (I/R) injury, suppress osteoclast formation, and improve learning and memory .
  • Results or Outcomes : Its mechanism may be related to the antioxidant, anti-inflammatory, and antiapoptotic properties of Sch A through the MAPK, NF- κ B, AKT/GSK3 β, and PI3K/AKT pathways .

As for Schisantherin A, a related compound, it has been found to have a wide range of pharmacological effects, including anti-Parkinson and anti-inflammatory effects, ability to protect the liver, protect against ischemia-reperfusion (I/R) injury, suppress osteoclast formation, and improve learning and memory . Its mechanism may be related to the antioxidant, anti-inflammatory, and antiapoptotic properties of Sch A through the MAPK, NF- κ B, AKT/GSK3 β, and PI3K/AKT pathways .

As for Schisantherin A, a related compound, it has been found to have a wide range of pharmacological effects, including anti-Parkinson and anti-inflammatory effects, ability to protect the liver, protect against ischemia-reperfusion (I/R) injury, suppress osteoclast formation, and improve learning and memory . Its mechanism may be related to the antioxidant, anti-inflammatory, and antiapoptotic properties of Sch A through the MAPK, NF- κ B, AKT/GSK3 β, and PI3K/AKT pathways .

Safety And Hazards

According to the Material Safety Data Sheet, Schisanlignone D should be handled with care. Avoid dust formation, ingestion, inhalation, and contact with eyes, skin, and clothing . In case of contact, flush the affected area with plenty of water .

properties

IUPAC Name

(12R,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11H,5,8-9H2,1-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDDZABRYUKCAW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)C1C)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)[C@@H]1C)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schisanlignone D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
XU Li-Jia, HT Liu, P Yong, X Pei-Gen, XU Li‐Jia… - Journal of Systematics …, 2008 - jse.ac.cn
The family Schisandraceae (Magnoliiadae) contains approximately sixty species which are disjunctly distributed in the southeast of Asia and North America. It was divided into two …
Number of citations: 29 www.jse.ac.cn
J Chang, C Song - 2013 - books.google.com
… (-)-schisanlignone D 77 …
Number of citations: 0 books.google.com
许利嘉, 刘海涛, 彭勇, 肖培根 - 2008 - jse.ac.cn
五味子科Schisandraceae 隶属于双子叶植物门木兰亚纲Magnoliidae 八角目Illiciales, 全球分布约60 种, 包括两个属: 五味子属Schisandra 和南五味子属Kadsura, 间断分布于亚洲东南部和…
Number of citations: 16 www.jse.ac.cn

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